4-(3,4-Dichlorophenylmethoxy)phenylboronic acid
Description
4-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a boronic acid (-B(OH)₂) group at the para position and a 3,4-dichlorobenzyl ether moiety at the adjacent oxygen. Its molecular formula is C₁₃H₁₁BCl₂O₃, with a molecular weight of 296.9 g/mol .
Properties
IUPAC Name |
[4-[(3,4-dichlorophenyl)methoxy]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11BCl2O3/c15-12-6-1-9(7-13(12)16)8-19-11-4-2-10(3-5-11)14(17)18/h1-7,17-18H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVNVVJSQSXECFD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)OCC2=CC(=C(C=C2)Cl)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11BCl2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00655554 | |
| Record name | {4-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256358-44-7 | |
| Record name | B-[4-[(3,4-Dichlorophenyl)methoxy]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256358-44-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | {4-[(3,4-Dichlorophenyl)methoxy]phenyl}boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00655554 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthesis via Aryl Halide Lithiation and Triisopropyl Borate Quenching
One well-documented method for synthesizing substituted phenylboronic acids, which can be adapted for this compound, involves halogen-lithium exchange followed by reaction with a borate ester:
- Starting Material: A 4-(3,4-dichlorophenylmethoxy)aryl bromide or iodide is prepared first by reacting 4-hydroxyphenylboronic acid or its protected derivative with 3,4-dichlorobenzyl halide under basic conditions to form the ether linkage.
- Lithiation: The aryl bromide is treated with an organolithium reagent such as n-butyllithium at low temperature (e.g., -78 °C) to generate the corresponding aryllithium intermediate.
- Boronation: The aryllithium intermediate is then quenched with triisopropyl borate, producing the boronate ester.
- Hydrolysis: Acidic workup (e.g., with dilute hydrochloric acid) hydrolyzes the boronate ester to yield the free boronic acid.
This method is widely used due to its reliability and relatively high yields. It requires careful temperature control and anhydrous conditions to prevent side reactions and degradation of sensitive boronic acid groups.
Palladium-Catalyzed Borylation (Miayura Borylation)
An alternative and increasingly popular method is the palladium-catalyzed borylation of aryl halides:
- Starting Material: The 4-(3,4-dichlorophenylmethoxy)aryl bromide or iodide.
- Catalyst System: A palladium catalyst (e.g., Pd(dppf)Cl2) with a base such as potassium acetate.
- Boron Source: Bis(pinacolato)diboron (B2Pin2) is used as the boron donor.
- Reaction Conditions: The reaction is typically run in an organic solvent like dioxane or DMF at elevated temperatures (80–100 °C).
- Workup: The pinacol boronate ester formed is then hydrolyzed under acidic conditions to give the boronic acid.
This method avoids the use of highly reactive organolithium reagents and is more amenable to scale-up and functional group tolerance.
Representative Data Table of Preparation Conditions
| Method | Starting Material | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Lithiation and Boronation | 4-(3,4-Dichlorophenylmethoxy)aryl bromide | n-BuLi, triisopropyl borate, -78 °C, acidic workup | 60–85 | Requires anhydrous, low-temp conditions |
| Pd-Catalyzed Borylation | 4-(3,4-Dichlorophenylmethoxy)aryl bromide | Pd(dppf)Cl2, B2Pin2, KOAc, dioxane, 90 °C | 70–90 | Milder, scalable, avoids organolithium |
Research Findings and Considerations
- Electron-Withdrawing Effects: The presence of chlorine atoms on the phenyl ring influences the reactivity of the aromatic system. Electron-withdrawing groups like chlorine can lower the pKa of the boronic acid and affect the lithiation step by stabilizing the intermediate.
- Stability: Boronic acids with electron-withdrawing substituents tend to be more stable against hydrolytic deboronation compared to nitro-substituted analogs, which are more sensitive to light and moisture.
- Purification: The final boronic acid is often purified by recrystallization from ethanol/water mixtures or by precipitation from organic solvents after acidification.
- Applications: The prepared this compound can be used in Suzuki coupling reactions to introduce the dichlorophenylmethoxy moiety into more complex molecules, or as a building block in medicinal chemistry due to its potential enzyme-binding properties.
Chemical Reactions Analysis
Types of Reactions: 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can be performed to convert the boronic acid to boronic alcohols.
Substitution: The compound can participate in substitution reactions, where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and sodium hypochlorite (NaOCl).
Reduction: Lithium aluminum hydride (LiAlH4) is often used as a reducing agent.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution product.
Major Products Formed:
Boronic Esters: Formed through oxidation reactions.
Boronic Alcohols: Resulting from reduction reactions.
Substituted Derivatives: Various functionalized derivatives depending on the substitution reaction.
Scientific Research Applications
Biomedical Applications
4-(3,4-Dichlorophenylmethoxy)phenylboronic acid has been explored for several biomedical applications:
- Drug Delivery Systems : The reversible binding capability of boronic acids allows for the development of stimuli-responsive drug delivery systems. These systems can release therapeutic agents in response to specific biological triggers, such as changes in pH or the presence of certain biomolecules .
- Biosensing Platforms : The compound can be utilized in biosensors due to its interaction with sugars and other biomolecules. For instance, phenylboronic acid derivatives have been incorporated into glucose sensors, enabling real-time monitoring of glucose levels without the need for enzymatic reactions .
- Tissue Engineering Scaffolds : Boronic acid-containing polymers can be designed to create scaffolds that support cell growth and tissue regeneration. The dynamic nature of boronate ester bonds allows these scaffolds to adapt to environmental changes, enhancing their functionality .
Organic Synthesis Applications
In organic synthesis, this compound serves as a key intermediate in various reactions:
- Suzuki-Miyaura Coupling : This compound can participate in Suzuki coupling reactions, which are pivotal for forming carbon-carbon bonds in the synthesis of complex organic molecules. It allows for the construction of biaryl compounds that are significant in pharmaceuticals and agrochemicals .
- Petasis Reaction : It has been employed in Petasis reactions involving glyoxylic acid and α-amino phosphonates, leading to the formation of complex amine structures that are useful in medicinal chemistry .
Material Science Applications
The compound's properties are also leveraged in material science:
- Covalent Organic Frameworks (COFs) : this compound can be used as a building block for constructing COFs. These materials exhibit high surface areas and porosity, making them suitable for applications such as gas storage and separation .
- Catalysis : The unique structure allows it to act as a catalyst or catalyst support in various chemical transformations, particularly those involving carbon dioxide capture and conversion processes .
Case Studies and Research Findings
Several studies have highlighted the versatility of this compound:
- A study demonstrated its effectiveness in developing a glucose sensor based on a phenylboronic acid-grafted polymer platform. This sensor exhibited high sensitivity and selectivity towards glucose detection, outperforming traditional enzymatic methods .
- Research into PBA-polymers has shown that incorporating boronic acids like this compound enhances the self-healing properties and stimuli-responsiveness of hydrogels used in biomedical applications .
Mechanism of Action
The mechanism by which 4-(3,4-Dichlorophenylmethoxy)phenylboronic acid exerts its effects involves its interaction with molecular targets and pathways. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, which allows it to participate in various biochemical processes. The specific molecular targets and pathways depend on the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: Substituent Position and Electronic Effects
The reactivity and physical properties of boronic acids are heavily influenced by substituent positions and electronic characteristics. Below is a comparative analysis with key analogues:
Table 1: Structural and Physical Properties
Key Observations:
- Substituent Position: The placement of chlorine atoms (e.g., 3,4-dichloro vs. 2,4-dichloro) significantly alters electronic and steric profiles.
- Electronic Effects : Electron-withdrawing groups (Cl, CF₃) increase boronic acid acidity, facilitating faster formation of boronate esters with diols at lower pH. Conversely, electron-donating groups (OCH₃) require higher pH for optimal reactivity .
Reactivity in Cross-Coupling Reactions
Boronic acids are pivotal in Suzuki-Miyaura couplings, where electronic and steric factors dictate yields. A study using 3,4-dimethoxyphenylboronic acid and 4-(trifluoromethyl)phenylboronic acid in palladium-catalyzed diarylation reactions demonstrated 47% and 33% yields , respectively, highlighting the impact of electron-donating vs. withdrawing groups . By contrast, chlorinated derivatives like 3,4-dichlorophenylboronic acid may exhibit higher reactivity due to enhanced electrophilicity but face challenges in solubility .
pH-Dependent Binding to Cis-Diols
Boronic acids form reversible complexes with cis-diols (e.g., phenolic acids) under weakly basic conditions (pH ≥ 8.5). The electron-withdrawing Cl groups in this compound stabilize the boronate ester, allowing binding at slightly lower pH compared to methoxy-substituted analogues . However, steric bulk from the benzyl ether moiety may reduce binding efficiency relative to simpler chlorinated derivatives like 3,4-dichlorophenylboronic acid .
Spectral and Theoretical Analyses
FTIR and computational studies on chlorinated phenylboronic acids reveal distinct vibrational modes. For example, 3,4-dichlorophenylboronic acid exhibits a B-O stretching band at 1,380 cm⁻¹ , shifted compared to 4-methoxyphenylboronic acid (1,320 cm⁻¹) due to electronic differences . Theoretical models further predict higher electrophilicity for chlorinated derivatives, aligning with experimental reactivity trends .
Biological Activity
4-(3,4-Dichlorophenylmethoxy)phenylboronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This compound is structurally related to other phenylboronic acids, which are known for their ability to interact with biomolecules, including carbohydrates and proteins. The unique substitution pattern of the dichlorophenyl group may influence its biological properties, making it a candidate for various applications in drug development and biochemistry.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C13H11BCl2O2
- Molecular Weight : 274.05 g/mol
- IUPAC Name : this compound
This compound features a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols, making it useful in various biochemical applications.
The biological activity of phenylboronic acids often involves their ability to form boronate esters with cis-diols present in carbohydrates. This interaction can lead to modulation of biological pathways, including enzyme inhibition and receptor binding. The specific mechanism by which this compound exerts its effects may involve:
- Enzyme Inhibition : The compound may inhibit enzymes that utilize carbohydrates as substrates by binding to active sites.
- Receptor Interaction : It could interact with cell surface receptors that recognize glycoproteins or glycolipids.
Biological Activity and Case Studies
Recent studies have explored the biological activities associated with various phenylboronic acids, including those similar to this compound. Here are notable findings:
- Antibacterial Activity : Research indicates that phenylboronic acids can exhibit antibacterial properties by targeting bacterial cell wall components. For instance, one study demonstrated that phenylboronic acid derivatives could aggregate with bacteria such as Escherichia coli, leading to bacterial cell death through disruption of membrane integrity .
- Cancer Cell Inhibition : Another study examined the effects of phenylboronic acids on cancer cell lines. The results suggested that certain derivatives could inhibit cell proliferation by interfering with glucose metabolism in cancer cells .
- Detection of Biomolecules : Phenylboronic acids have been utilized in biosensors for the detection of saccharides due to their specific binding properties. This application highlights their potential in diagnostic tools for diseases like diabetes .
Comparative Analysis of Biological Activities
To better understand the biological activity of this compound, a comparison with related compounds is useful. The following table summarizes key findings from various studies on related phenylboronic acids:
| Compound | Activity Type | Key Findings |
|---|---|---|
| 4-Nitrophenylboronic acid | Antimicrobial | Effective against Bacillus cereus and E. coli |
| Trifluoromethoxyphenylboronic acid | Anticancer | Inhibits proliferation in breast cancer cells |
| 4-(Methanesulfonyl)phenylboronic acid | Enzyme Inhibition | Potent inhibitor of glycosidases |
| This compound | Potential Antibacterial | Hypothesized activity based on structural similarity |
Q & A
Q. How can conflicting reports on the catalytic activity of Pd complexes with this boronic acid be reconciled?
- Systematic Analysis:
- Ligand screening: Test diverse ligands (e.g., XPhos, DavePhos) to identify optimal Pd coordination environments .
- Kinetic studies: Use in situ IR or Raman spectroscopy to monitor reaction progress and identify rate-limiting steps .
- Cross-reference analogous systems: Compare with 4-Fluoro-3-methoxyphenylboronic acid’s reactivity to isolate substituent effects .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
